1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL

Lipophilicity Membrane permeability Blood-brain barrier

1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL (CAS 1367962-89-7) is a bifunctional cyclohexane derivative carrying a tertiary hydroxyl group at the 1-position, a 4-tert-butyl substituent, and a primary amine tethered via a two-carbon ethyl linker. With a molecular formula of C₁₂H₂₅NO and a molecular weight of 199.33 g/mol, it presents two hydrogen-bond donors (OH, NH₂) and two acceptors, a topological polar surface area (TPSA) of 46.3 Ų, and a computed XLogP3-AA of 2.6, placing it in a moderately lipophilic space distinct from simpler cyclohexanol analogs.

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
Cat. No. B15253170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL
Molecular FormulaC12H25NO
Molecular Weight199.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)(CCN)O
InChIInChI=1S/C12H25NO/c1-11(2,3)10-4-6-12(14,7-5-10)8-9-13/h10,14H,4-9,13H2,1-3H3
InChIKeyAAINIQGWUUFBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL – Compound Identity and Baseline Physicochemical Profile for Procurement


1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL (CAS 1367962-89-7) is a bifunctional cyclohexane derivative carrying a tertiary hydroxyl group at the 1-position, a 4-tert-butyl substituent, and a primary amine tethered via a two-carbon ethyl linker [1]. With a molecular formula of C₁₂H₂₅NO and a molecular weight of 199.33 g/mol, it presents two hydrogen-bond donors (OH, NH₂) and two acceptors, a topological polar surface area (TPSA) of 46.3 Ų, and a computed XLogP3-AA of 2.6, placing it in a moderately lipophilic space distinct from simpler cyclohexanol analogs [1]. The compound is supplied as a research chemical with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment .

Why 1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL Cannot Be Replaced by Generic Cyclohexanol Analogs


The combination of a 4-tert-butyl group and a 1-hydroxy-2-aminoethyl motif creates a unique stereoelectronic and conformational profile that is absent in common in-class surrogates such as 4-tert-butylcyclohexanol, 4-tert-butylcyclohexylamine, or the des-tert-butyl analog 1-(2-aminoethyl)cyclohexanol [1][2][3][4]. The tert-butyl group locks the cyclohexane ring into a single chair conformation, decisively altering the spatial orientation of the hydroxyl and aminoethyl substituents; this conformational restriction directly impacts hydrogen-bonding geometry, ligand-receptor recognition, and metabolic stability in ways that non-tert-butylated or mono-functional analogs cannot replicate [1][5]. Consequently, substituting a simpler cyclohexanol scaffold will produce divergent physicochemical and pharmacological outcomes even when the functional-group count is preserved.

Quantitative Differentiation Evidence for 1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL Versus Closest Analogs


Lipophilicity Advantage Over the Des-tert-butyl Analog: XLogP3-AA Comparison

The target compound exhibits an XLogP3-AA of 2.6, compared to 1.1 for 1-(2-aminoethyl)cyclohexanol (CAS 39884-50-9), a Δ of +1.5 log units that reflects the substantial hydrophobic contribution of the 4-tert-butyl substituent [1][2]. This difference translates to approximately a 32-fold increase in octanol-water partition coefficient, which is directly relevant to membrane permeation and CNS penetration potential.

Lipophilicity Membrane permeability Blood-brain barrier

Differentiation from Mono-functional Analogs: Hydrogen-Bond Donor and Acceptor Counts

The target compound possesses two hydrogen-bond donors (OH + NH₂) and two acceptors, compared to 4-tert-butylcyclohexanol (HBD=1, HBA=1) and 4-tert-butylcyclohexylamine (HBD=1, HBA=1) [1][2][3]. The additional donor and acceptor enable bidentate or bridged hydrogen-bond interactions that are geometrically impossible for the mono-functional analogs, directly affecting binding-site complementarity and aqueous solubility.

Hydrogen bonding Target engagement Solubility

Rotatable Bond Count Distinguishes Molecular Flexibility Profiles

The target compound has three rotatable bonds (the ethyl linker plus the two C-N and C-O bonds), compared to only one rotatable bond each for 4-tert-butylcyclohexanol and 4-tert-butylcyclohexylamine [1][2][3]. The intermediate flexibility allows the amino group to adopt multiple low-energy conformations while the tert-butyl-locked cyclohexane ring provides a rigid scaffold; this balance between rigidity and flexibility is absent in the fully rigid mono-substituted analogs.

Conformational entropy Molecular recognition Crystallizability

Recommended Application Scenarios for 1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL Based on Differentiation Evidence


CNS-Penetrant Probe and Lead Optimization Scaffolds

With an XLogP3 of 2.6—substantially higher than the 1.1 of its des-tert-butyl analog—and a TPSA of 46.3 Ų, this compound falls within the favorable physicochemical space for blood-brain barrier penetration (typically XLogP 2-5 and TPSA < 90 Ų) [1]. It is suitable as a core scaffold for CNS-targeted medicinal chemistry programs where both passive permeability and hydrogen-bonding capacity must be finely balanced.

Bifunctional Building Block for Bidentate Ligands and Supramolecular Assemblies

Possessing two HBD and two HBA groups, the compound can simultaneously donate and accept hydrogen bonds in orthogonal directions, unlike mono-functional 4-tert-butylcyclohexanol or 4-tert-butylcyclohexylamine [1]. This makes it uniquely suited for constructing metal-chelating ligands, host-guest complexes, or bifunctional organocatalysts where dual hydrogen-bond engagement is a mechanistic requirement.

Conformationally Anchored Pharmacophore for Structure-Activity Relationship Studies

The 4-tert-butyl group imposes a strong conformational lock on the cyclohexane ring (ΔG for ring flip ≈ 5.9 kcal/mol for tert-butylcyclohexane, favoring the equatorial conformer by >99%), ensuring that the relative spatial orientation of the hydroxyl and aminoethyl groups is fixed [1][2]. This conformational homogeneity reduces the entropic penalty of binding and simplifies SAR interpretation, advantages not offered by the flexible des-tert-butyl analog 1-(2-aminoethyl)cyclohexanol.

Synthetic Intermediate for Late-Stage Functionalization via Amine or Alcohol Handle

The primary amine and tertiary alcohol offer orthogonal reactivity for selective derivatization—amine acylation/reductive amination versus alcohol etherification/esterification—enabling sequential bioconjugation or library synthesis without protecting-group manipulation [1]. The tert-butyl group further enhances the compound's solubility in organic solvents, facilitating solution-phase chemistry over its more polar des-tert-butyl counterpart.

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